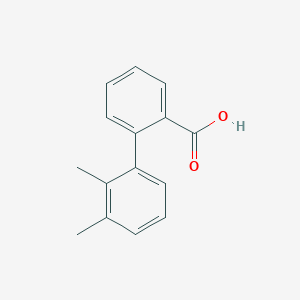
5-(2,3-Dichlorophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Dichlorophenyl)picolinic acid (DCPA) is an organic compound with a wide range of applications in the pharmaceutical, agricultural, and industrial industries. DCPA is a colorless solid with a molecular weight of 217.03 g/mol and a melting point of 128-131°C. It is a derivative of picolinic acid and is composed of two chlorine atoms and a phenyl group attached to the nitrogen atom of the picolinic acid. DCPA is a versatile compound that can be used in a variety of applications due to its high solubility in both organic and aqueous solvents.
Wissenschaftliche Forschungsanwendungen
5-(2,3-Dichlorophenyl)picolinic acid, 95% is used in a variety of scientific research applications. It has been used in the synthesis of new organic compounds and as a reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. 5-(2,3-Dichlorophenyl)picolinic acid, 95% has also been used in the synthesis of polymeric materials and as a catalyst for the synthesis of polymers. It is also used as a reagent in the synthesis of polysaccharides and other polymers.
Wirkmechanismus
5-(2,3-Dichlorophenyl)picolinic acid, 95% is a strong acid and can act as a proton donor in a variety of reactions. It can act as a Lewis acid to promote the formation of covalent bonds between molecules. It can also act as a Bronsted-Lowry acid to promote the formation of ionic bonds between molecules. In addition, 5-(2,3-Dichlorophenyl)picolinic acid, 95% can act as a catalyst in a variety of reactions, including the hydrolysis of esters and the hydrolysis of amides.
Biochemical and Physiological Effects
5-(2,3-Dichlorophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to inhibit the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases. 5-(2,3-Dichlorophenyl)picolinic acid, 95% has also been shown to have anti-inflammatory and antioxidant effects, as well as to have antifungal and antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,3-Dichlorophenyl)picolinic acid, 95% has a number of advantages and limitations for laboratory experiments. One of the advantages of using 5-(2,3-Dichlorophenyl)picolinic acid, 95% is its high solubility in both organic and aqueous solvents, which makes it suitable for use in a variety of laboratory experiments. Another advantage is its high reactivity, which makes it useful for a variety of reactions. One limitation is its sensitivity to light and air, which can lead to the decomposition of the compound. Additionally, 5-(2,3-Dichlorophenyl)picolinic acid, 95% is a strong acid and can be corrosive, so it should be handled with caution in the laboratory.
Zukünftige Richtungen
5-(2,3-Dichlorophenyl)picolinic acid, 95% has a number of potential future applications in the pharmaceutical, agricultural, and industrial industries. One potential application is in the synthesis of new organic compounds. 5-(2,3-Dichlorophenyl)picolinic acid, 95% can also be used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Additionally, 5-(2,3-Dichlorophenyl)picolinic acid, 95% can be used as a catalyst in the synthesis of polymeric materials and as a reagent in the synthesis of polysaccharides and other polymers. Finally, 5-(2,3-Dichlorophenyl)picolinic acid, 95% can be used in the development of new drugs, agrochemicals, and other industrial products.
Synthesemethoden
5-(2,3-Dichlorophenyl)picolinic acid, 95% can be synthesized by the reaction between 2,3-dichlorobenzoic acid and pyridine in aqueous solution. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide and a catalyst such as zinc chloride. The reaction is complete within 1-2 hours and yields 5-(2,3-Dichlorophenyl)picolinic acid, 95% in high yields.
Eigenschaften
IUPAC Name |
5-(2,3-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-3-1-2-8(11(9)14)7-4-5-10(12(16)17)15-6-7/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYJIWZWZMAXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














